molecular formula C10H7N3O2 B13033983 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile

3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile

Cat. No.: B13033983
M. Wt: 201.18 g/mol
InChI Key: OGWZMSUCXCEAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for analogous compounds, such as (5-chloropyridin-3-yl)(4-(2-chlorobenzyl)-1,4-diazepan-1-yl)methanone, reveal distinct aromatic proton resonances between δ 8.69–7.01 ppm. For the target compound, the naphthyridine protons are anticipated to resonate downfield (δ 7.5–9.0 ppm) due to electron-withdrawing effects from the nitrile and carbonyl groups. The methoxy group’s singlet is expected near δ 3.8–4.0 ppm.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching vibration typically appears at 1650–1750 cm⁻¹, while the nitrile (C≡N) stretch occurs at 2200–2250 cm⁻¹. Hydrogen-bonding interactions between the 5-oxo group and adjacent NH (if present) may broaden the carbonyl peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Conjugated naphthyridine systems exhibit strong absorption in the 250–350 nm range due to π→π* transitions. Substituents like the methoxy group may induce bathochromic shifts via electron donation.

Tautomeric Forms and Conformational Dynamics

Naphthyridines exhibit tautomerism influenced by solvent polarity and substituents. For example, 1,6-naphthyridin-2-ol exists in equilibrium between keto and enol forms. In this compound, the 5-oxo group may participate in keto-enol tautomerism, stabilized by intramolecular hydrogen bonding (Figure 1). Conformational flexibility in the dihydro ring allows for chair-like or boat-like configurations, as observed in hexahydroquinolino[4,3-b]naphthyridines.

Comparative Analysis with Related Naphthyridine Derivatives

Property This compound 1,6-Naphthyridin-2-ol Olutasidenib
Molecular Formula C₁₁H₉N₃O₂ C₈H₆N₂O C₂₀H₁₇ClN₄O₂
Molecular Weight 227.21 g/mol 146.15 g/mol 392.83 g/mol
Key Substituents Methoxy, carbonyl, nitrile Hydroxyl Chloro, methyl, nitrile
Crystallographic System Hypothetical: Monoclinic N/A Monoclinic (P2₁/c)

The nitrile group in the target compound enhances electrophilicity compared to hydroxylated analogs like 1,6-naphthyridin-2-ol. Conversely, olutasidenib’s chloro and methyl substituents improve metabolic stability, a feature absent in the simpler methoxy derivative.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

3-methoxy-5-oxo-6H-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H7N3O2/c1-15-9-4-6-7(13-8(9)5-11)2-3-12-10(6)14/h2-4H,1H3,(H,12,14)

InChI Key

OGWZMSUCXCEAIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CNC(=O)C2=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methoxycarbonylaminoisothiazole with methanesulfonic acid in methanol, leading to the formation of the desired naphthyridine derivative . The reaction conditions often require refluxing the mixture to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional carbonyl groups, while reduction can produce hydroxylated naphthyridines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • In Vitro Studies : The compound exhibited potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.022 to 0.074 μM. This level of potency is significantly higher than many established chemotherapeutics .
  • Mechanism of Action : Research indicates that this compound may act by inhibiting tubulin polymerization, a crucial process for cancer cell division. It has been shown to induce apoptosis through reactive oxygen species accumulation and disruption of mitochondrial membrane potential .

Antimicrobial Properties

The naphthyridine scaffold has been associated with antimicrobial activity, making it a candidate for developing new antibiotics.

Research Insights

  • Broad-Spectrum Activity : Naphthyridine derivatives have shown effectiveness against various pathogens, including resistant strains of bacteria. The structural modifications in compounds like this compound may enhance their antibacterial properties .

Neuroprotective Effects

Emerging research suggests that naphthyridine derivatives can offer neuroprotective benefits.

Relevant Studies

  • Neuroprotection : Compounds within this class have been studied for their ability to inhibit neurodegenerative processes. They are believed to modulate pathways involved in neuronal survival and apoptosis .

Table of Biological Activities

ApplicationActivity TypeReference
AnticancerCytotoxicity (IC50)
AntimicrobialBroad-spectrum effects
NeuroprotectiveInhibition of apoptosis

Mechanism of Action

The mechanism of action of 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) IR (cm⁻¹) $^1$H-NMR (δ ppm)
3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile (Target) C${10}$H${7}$N${3}$O${3}$ 3-OCH$_3$, 5-O, 2-CN N/A N/A N/A
5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile C${9}$H${7}$N$_{3}$O 5-CH$_3$, 2-O, 3-CN N/A N/A N/A
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C${13}$H${11}$N${3}$O${2}$S 4-(4-OCH$3$Ph), 2-SCH$3$, 6-O 300 2223 (C≡N), 1670 (C=O) 7.2–7.8 (Ar-H), 3.1 (N-CH$_3$)
Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate C${11}$H${10}$N${2}$O${4}$ 3-OCH$3$, 5-O, 2-COOCH$3$ N/A N/A N/A

Research Findings and Implications

  • Synthetic Methods : Suzuki coupling (e.g., bromo-to-aryl substitution in naphthyridines) is a viable route for introducing diverse substituents .
  • Reactivity : Methoxy groups enhance oxidative stability compared to methyl groups, which undergo decarboxylation .

Biological Activity

3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile is a heterocyclic compound belonging to the naphthyridine family, known for its diverse biological activities and potential therapeutic applications. The compound features a methoxy group, a carbonitrile group, and a ketone functionality, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H7_7N3_3O2_2. Its structure includes:

  • A fused ring system with nitrogen atoms.
  • A methoxy group (-OCH3_3).
  • A carbonitrile group (-C≡N).

These features are critical in influencing the compound's biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The mechanism of action typically involves the inhibition of bacterial enzymes or receptors that are essential for microbial growth and survival.

Studies have shown that derivatives of naphthyridine compounds often demonstrate potent antibacterial effects against various strains of bacteria, suggesting that 3-Methoxy-5-oxo derivatives may share similar properties. For instance, related naphthyridine compounds have been noted for their efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound appears to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G0/G1 and G2) in cancer cell lines.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated its potential to inhibit tumor growth in xenograft models .

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes involved in metabolic pathways. These interactions can significantly alter cellular functions critical for growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Methoxy-5-oxo derivatives, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1,8-NaphthyridineContains two nitrogen atomsAnticancer and antimicrobial properties
1,6-NaphthyridineSimilar fused ring structureKnown for anti-inflammatory effects
Canthinone (a naphthyridine derivative)Isolated from plantsExhibits immunomodulatory and anticancer activities

Case Studies

Several case studies highlight the biological activity of naphthyridines:

  • Canthinone Derivatives : Studies have shown canthinone derivatives exhibit significant anticancer properties by inducing apoptosis in leukemia cells .
  • Naphthyridine Alkaloids : Research on naturally derived naphthyridines has revealed their multifaceted activities including anti-infectious and anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.